3-(1-丙-2-基苯并咪唑-2-基)丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

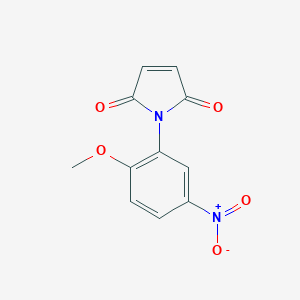

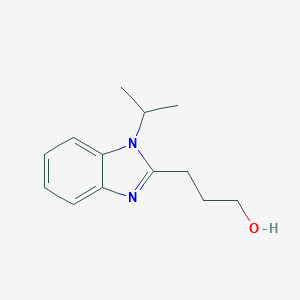

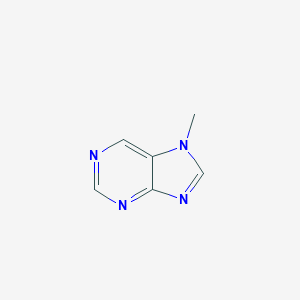

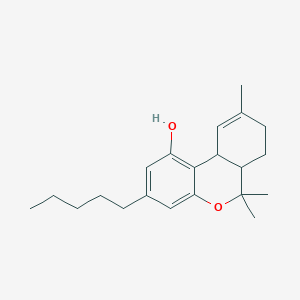

The compound "3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antifungal, antimicrobial, and potential inhibitory activities against various enzymes and proteins. The structure of benzimidazole derivatives typically includes a fusion of benzene and imidazole rings, which can be further modified to enhance specific properties or activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole structure followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, yielding good results . Similarly, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was conducted through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in a Schiff base . These methods highlight the versatility of synthetic approaches in creating various benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was determined through single-crystal X-ray diffraction, and the results were supported by DFT calculations and Hirshfeld surface analysis . These analyses provide detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the study of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and alkynes using copper-catalyzed azide-alkyne cycloaddition demonstrates the potential for creating compounds with high antifungal activity . Additionally, the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol shows the possibility of obtaining enantiomerically pure compounds with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties and potential biological interactions of these compounds. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone reveal information about its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of benzimidazole derivatives in various fields.

科学研究应用

医学诊断中的挥发物组学

研究探索了挥发性有机化合物 (VOC)(如丙-1-醇)在非侵入性诊断中的应用,用于诊断肠易激综合征 (IBS) 和炎性肠病 (IBD) 等疾病。VOC 可作为这些疾病的潜在生物标记,研究表明通过呼吸和粪便样本区分 IBS、IBD 和健康个体具有良好的准确性。该应用突出了 VOC 在个性化医疗中的潜力,以及进一步研究 VOC 谱与疾病发病机制之间相关性的必要性 (Van Malderen 等人,2020)。

生物技术中的下游处理

该化合物与生物技术相关,特别是在从生物生产过程中回收和纯化 1,3-丙二醇等二醇方面。高效的分离技术对于降低成本和提高生物生产化学品的经济可行性至关重要。Xiu 和 Zeng(2008 年)的综述讨论了二醇回收方法的现状,强调了在产率、纯度和能源消耗方面改进工艺的必要性 (Xiu 和 Zeng,2008)。

细胞色素 P450 抑制剂

在药理学中,研究苯并咪唑结构化合物等细胞色素 P450 同工型的化学抑制剂对于了解药物-药物相互作用和代谢至关重要。Khojasteh 等人(2011 年)的综述涵盖了这些抑制剂的选择性和效力,这对于预测药物开发中的代谢途径和相互作用至关重要 (Khojasteh 等人,2011)。

化学表征和风味研究

另一个应用是在食品工业中,其中 1-辛烯-3-醇等化合物有助于产品的风味特征。对这些化合物特性进行的研究有助于了解风味化学并开发天然调味剂 (Maggi 等人,2012)。

绿色化学中的离子液体

离子液体,包括含有苯并咪唑衍生物的离子液体,因其在绿色化学应用中的溶剂特性而受到探索。研究其与纤维素等生物聚合物的相互作用,可以深入了解用于化学改性的环保溶剂,突出了可持续工业工艺的潜力 (Heinze 等人,2008)。

属性

IUPAC Name |

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABSZGJFACXKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387520 |

Source

|

| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol | |

CAS RN |

305347-71-1 |

Source

|

| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)

![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)